molecular formula C19H19ClN2O4 B2460716 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 900996-77-2

2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2460716
CAS No.: 900996-77-2
M. Wt: 374.82
InChI Key: ZZXSWOYWLZAWQV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex structure incorporating a 2-chlorobenzamide group linked to a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl moiety. The presence of the 3,4-dimethoxyphenyl group is a key structural feature, as this substituent is commonly found in biologically active molecules and is known to influence receptor binding and pharmacokinetic properties . Similarly, the 2-chloro substitution on the benzamide ring can significantly impact the molecule's electronic properties and its interaction with biological targets . The compound's core structure suggests potential as a valuable scaffold in the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its structural features make it a candidate for investigating structure-activity relationships (SAR) in drug discovery programs. The molecule's amide bond is a central functional group, and its properties can be influenced by the steric and electronic environment created by the substituents, potentially leading to interesting conformational behavior as discussed in the literature on amide bond distortion . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets and conduct all necessary risk assessments before handling this compound.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-8-7-13(10-17(16)26-2)22-11-12(9-18(22)23)21-19(24)14-5-3-4-6-15(14)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXSWOYWLZAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a dimethoxybenzene derivative.

    Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, using appropriate amine and acid chloride precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that are being investigated for therapeutic purposes:

Anticancer Properties

Research indicates that compounds with similar structural motifs to 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide demonstrate significant anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been screened against various bacterial and fungal strains, showing potential effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound can inhibit cell proliferation effectively. The research utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, revealing that specific concentrations led to a significant decrease in viable cancer cells .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized a series of related compounds and tested them against Mycobacterium tuberculosis and other pathogens. The results indicated that some derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established treatments, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has a unique pyrrolidinyl core, which may confer distinct biological activities and chemical properties. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Biological Activity

The compound 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Molecular Formula

  • Chemical Formula : C19H18ClN2O4
  • Molecular Weight : 364.81 g/mol

Structural Features

The compound features a chloro-substituent, a pyrrolidinone core, and a dimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing various signaling pathways involved in cellular processes.

In Vitro Studies

Recent research has focused on the compound's efficacy against different biological targets:

Target Activity Concentration (µg/mL) Reference
Trichomonas vaginalisAntitrichomonal10
Cancer cell lines (TK-10, HT-29)Antineoplastic50
Fungal pathogens (Sclerotinia sclerotiorum)Antifungal6.67

Case Studies

  • Antineoplastic Activity
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (TK-10 and HT-29), revealing significant inhibition of cell proliferation at concentrations above 50 µg/mL. The study highlighted the potential use of this compound in cancer therapy.
  • Antitrichomonal Activity
    • In another investigation, the compound demonstrated notable antitrichomonal activity against Trichomonas vaginalis, with effective concentrations around 10 µg/mL. This suggests a possible application in treating trichomoniasis.
  • Antifungal Properties
    • The antifungal efficacy was assessed against Sclerotinia sclerotiorum, showing an EC50 value of 6.67 mg/L, indicating strong inhibitory effects compared to standard antifungal agents like quinoxyfen .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzamide structure can significantly influence biological activity. Electron-withdrawing groups such as chloro and methoxy enhance the inhibitory effects on targeted pathogens.

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos revealed that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential for potential therapeutic applications .

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